N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c16-14(11-6-9-17-10-11)15(12-3-4-12)7-5-13-2-1-8-18-13/h1-2,6,8-10,12H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMIOJUCBHXHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride Preparation
Thiophene-3-carboxylic acid is converted to its corresponding acyl chloride using oxalyl chloride or thionyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically conducted at 0–25°C under inert atmosphere, with catalytic dimethylformamide (DMF) to accelerate the process:
$$
\text{Thiophene-3-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{DMF, DCM}} \text{Thiophene-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Optimization Notes :
- Excess thionyl chloride (1.5–2.0 equivalents) ensures complete conversion.
- Removal of residual acid via vacuum distillation or precipitation in cold hexane yields acyl chloride with >95% purity.
Synthesis of N-Cyclopropyl-2-(Thiophen-2-yl)ethylamine
Alkylation of Cyclopropylamine
2-(Thiophen-2-yl)ethyl bromide is prepared by treating 2-(thiophen-2-yl)ethanol with hydrobromic acid (48%) and sulfuric acid under reflux. The resulting bromide undergoes nucleophilic substitution with cyclopropylamine in acetonitrile at 60°C for 12–24 hours:
$$
\text{Cyclopropylamine} + \text{2-(Thiophen-2-yl)ethyl bromide} \xrightarrow{\text{CH}_3\text{CN}} \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine} + \text{HBr}
$$
Key Parameters :
Reductive Amination Alternative
For substrates sensitive to alkylation, reductive amination of 2-(thiophen-2-yl)acetaldehyde with cyclopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol offers a milder route:
$$
\text{Cyclopropylamine} + \text{2-(Thiophen-2-yl)acetaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine}
$$
Yield Comparison :
| Method | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Alkylation | 60°C | 24 | 68–72 |
| Reductive | 25°C | 48 | 55–60 |
Amide Bond Formation
Schotten-Baumann Reaction
The acyl chloride is reacted with N-cyclopropyl-2-(thiophen-2-yl)ethylamine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. This method prevents overheating and ensures rapid mixing:
$$
\text{Thiophene-3-carbonyl chloride} + \text{N-Cyclopropyl-2-(thiophen-2-yl)ethylamine} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Target Compound} + \text{NaCl}
$$
Advantages :
Coupling Reagent-Assisted Synthesis
For substrates prone to hydrolysis, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in anhydrous DCM enhances efficiency:
$$
\text{Thiophene-3-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}
$$
Comparative Data :
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 12 | 82 |
| EDC | DCM | 8 | 88 |
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol:dimethylformamide (4:1) . Gradual cooling to 4°C yields crystalline product with >99% purity.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 1.10–1.25 (m, 4H, cyclopropyl), 2.85 (t, J = 7.2 Hz, 2H, CH2), 3.45 (q, J = 6.8 Hz, 2H, NCH2), 6.95–7.40 (m, 5H, thiophene-H).
- IR (KBr): 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
- HRMS : m/z calculated for C15H16N2OS2 [M+H]+: 321.0732; found: 321.0735.
Challenges and Optimization Strategies
Steric Hindrance
The cyclopropyl group’s rigidity impedes amide bond formation. Solutions include:
Byproduct Formation
Trace amounts of N-acylated dimer (≤5%) are removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors with in-line IR monitoring ensure consistent acyl chloride generation and immediate consumption, reducing decomposition risks.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as sulfoxides or sulfones into the thiophene ring.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal carcinoma) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways such as NF-κB and MAPK pathways, which are critical in cancer progression.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage models:
This activity suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by cyclopropyl group incorporation and subsequent functionalization. Key reagents often used include cyclopropylamine and thiophene derivatives under controlled reaction conditions to optimize yield and purity.
Synthetic Route Overview
- Preparation of Thiophene Core : Utilizing thiophene derivatives through acylation or alkylation methods.
- Cyclopropyl Group Introduction : Employing cyclopropylamine in a nucleophilic substitution reaction.
- Final Functionalization : Addition of carboxamide groups via coupling reactions.
Case Studies
Case Study 1: Anticancer Efficacy in Xenograft Models
A study investigated the efficacy of this compound in xenograft models, demonstrating a significant reduction in tumor size compared to control groups. This underscores its potential as a therapeutic agent in oncology.
Case Study 2: Clinical Trials for Anti-inflammatory Effects
In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a marked decrease in joint inflammation and pain scores over an eight-week period, indicating its utility in managing inflammatory disorders.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the thiophene ring makes it a versatile compound for various applications in research and industry .
Biological Activity
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a cyclopropyl group, a thiophene ring, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene derivative followed by the introduction of the cyclopropyl and carboxamide groups. Common reagents include cyclopropylamine and thiophene-2-carboxylic acid, often employing catalysts to enhance reaction efficiency.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways. Thiophene derivatives are known for their ability to modulate cellular processes such as apoptosis and cell cycle progression, making them valuable in cancer therapeutics .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce apoptosis in cancer cells through caspase activation and cell cycle arrest:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound 17 | A549 (Lung Cancer) | 2.01 | Induces apoptosis via caspase activation |
| Compound 17 | OVACAR-4 (Ovarian Cancer) | 2.27 | Cell cycle arrest at G2/M phase |
| N-cyclopropyl derivative | MCF-7 (Breast Cancer) | Not specified | Induces apoptosis, potential for further development |
These findings suggest that the compound may act similarly to established anticancer agents by targeting critical pathways involved in tumor growth and survival .
Other Biological Activities
Beyond anticancer effects, thiophene derivatives have exhibited antifungal and antibacterial properties. For example, certain derivatives demonstrated effective fungicidal activity against pathogenic fungi, indicating a broad spectrum of biological activity. The structure-activity relationship (SAR) studies highlight that modifications in the thiophene ring can enhance or diminish these effects, underscoring the importance of chemical structure in determining biological efficacy .
Case Studies
- Cell Proliferation Assays : In vitro studies on various cell lines have consistently shown that thiophene-based compounds can inhibit cell proliferation at submicromolar concentrations. For instance, one study reported that a related compound had an IC50 value of 0.48 µM against MCF-7 cells, indicating potent cytotoxicity .
- Apoptosis Induction : Flow cytometry analyses revealed that compounds like this compound can trigger early apoptotic events in treated cells, characterized by phosphatidylserine exposure and caspase activation .
- In Vivo Efficacy : Animal models have been employed to assess the antitumor efficacy of these compounds. For example, one study demonstrated that a related thiophene derivative significantly reduced tumor growth in CT26 murine models compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing thiophene-3-carboxamide derivatives, such as N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide?
- Methodology : Utilize nucleophilic acyl substitution reactions with thiophene carbonyl chlorides and amine derivatives. For example, refluxing thiophene-3-carbonyl chloride with cyclopropylamine derivatives in acetonitrile under nitrogen protection, followed by purification via reverse-phase HPLC (30% → 100% methanol-water gradient) . Key parameters include anhydride selection (e.g., maleic or succinic anhydride) and solvent systems (dry CH₂Cl₂) to optimize yields (47–67%) .
Q. What spectroscopic techniques are critical for characterizing thiophene carboxamides?
- Methodology :
- 1H/13C NMR : Confirm substituent integration and cyclopropane ring geometry (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiophene C=C (~1600 cm⁻¹) stretches .
- LC-MS/HRMS : Validate molecular weight and purity (>95%) .
Q. How can researchers verify the structural integrity of synthesized compounds?
- Methodology : Cross-validate spectral data with known analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) . Single-crystal X-ray diffraction (XRD) resolves dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl systems) and hydrogen-bonding motifs (e.g., S(6) ring motifs via C–H⋯O interactions) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for thiophene carboxamide analogs be resolved?
- Methodology : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., tert-butyl vs. phenyl groups at position 6) and comparing bioactivity trends. For example, substituent bulkiness may enhance antibacterial activity by improving membrane penetration . Use statistical tools (e.g., ANOVA) to assess significance of substituent effects on IC₅₀ values.
Q. What strategies optimize reaction yields in cyclopropane-functionalized carboxamide synthesis?
- Methodology :
- Anhydride Selection : Maleic anhydride yields higher regioselectivity (~67%) compared to succinic anhydride (~47%) due to steric and electronic effects .
- Solvent Optimization : Reflux in dry CH₂Cl₂ under nitrogen minimizes side reactions (e.g., hydrolysis) .
- Purification : Reverse-phase HPLC with methanol-water gradients removes unreacted intermediates effectively .
Q. What role do non-classical hydrogen bonds play in the supramolecular assembly of thiophene carboxamides?
- Methodology : Analyze crystal packing via XRD to identify weak interactions (C–H⋯S/O). For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits C–H⋯O interactions parallel to the (010) plane, stabilizing the lattice without classical H-bonds . Computational modeling (e.g., DFT) can quantify interaction energies (~2–5 kcal/mol) .
Q. How do electronic effects of substituents influence the redox behavior of thiophene carboxamides?
- Methodology : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to measure oxidation potentials. Thiophene rings oxidize at ~1.2 V (vs. Ag/AgCl), while electron-withdrawing groups (e.g., nitro) shift potentials anodically, indicating stabilization of the oxidized state .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of thiophene carboxamides?
- Methodology :
- Standardized Assays : Re-evaluate MIC values using consistent protocols (e.g., broth microdilution per CLSI guidelines).
- Synergistic Studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects .
- Resistance Profiling : Assess activity against drug-resistant strains (e.g., MRSA) to clarify spectrum limitations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
